molecular formula C26H27F4N7O2 B611981 N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide CAS No. 1375465-09-0

N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

Cat. No. B611981
M. Wt: 545.53189
InChI Key: BFSRTTWIPACGMI-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups, including an azetidine ring, a pyrimidine ring, and an acrylamide group. These functional groups suggest that the compound might have interesting chemical and biological properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the azetidine and pyrimidine rings, followed by the introduction of the various substituents.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring, for example, is a three-membered ring with one nitrogen atom, which would impart some strain on the molecule and could affect its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the presence of the acrylamide group suggests that it could participate in reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could affect its solubility and distribution in the body if it’s used as a drug.


Scientific Research Applications

Fluorescence Binding Studies

  • Research on similar compounds has been conducted, such as the investigation of fluorescence binding with bovine serum albumin (BSA) using p-hydroxycinnamic acid amides. These studies involve understanding the interactions of compounds with BSA through fluorescence and UV–vis spectral studies, which could be relevant for the compound (Meng et al., 2012).

Cytotoxicity Studies

  • Synthesis, Characterization, and Cytotoxicity of New Pyrimidine Derivatives: Similar compounds have been synthesized and screened for in vitro cytotoxic activity, which provides insights into the potential cytotoxic properties of the compound (Hassan et al., 2014).

Imaging Agent in Parkinson's Disease

  • A compound similar to the one has been synthesized for use as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting its potential application in neurodegenerative disease research (Wang et al., 2017).

Antiviral Activity Studies

  • Synthesis of novel pyrimidine and fused pyrimidine derivatives has been done to investigate their antiviral activity, particularly against avian influenza (H5N1) virus. This could imply the relevance of the target compound in antiviral research (Mahmoud et al., 2011).

Electrophoresis and Quality Control Studies

  • The target compound may be relevant in the field of electrophoresis and quality control of pharmaceutical substances, as shown by studies on related compounds (Ye et al., 2012).

Anticancer Activity

  • Novel derivatives of a similar structural class have been synthesized and tested for antioxidant and anticancer activities, indicating the possible application of the compound in cancer research (Tumosienė et al., 2020).

Anti-angiogenic and DNA Cleavage Studies

  • Some new pyrimidine-azitidinone analogues have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting a potential application in anticancer therapy (Chandrashekaraiah et al., 2014).

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of this specific compound could vary. For more detailed and accurate information, further research and experimentation would be needed.


properties

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

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